JTC-801 is a non-peptide, small molecule antagonist that specifically targets the NOP receptor. [, , ] It exhibits high affinity and selectivity for this receptor, making it a valuable tool in investigating the physiological and pathological roles of the NOP receptor system. [, , ] JTC-801 is frequently employed in preclinical research to elucidate the therapeutic potential of NOP receptor modulation in various conditions, including pain, anxiety, and cancer. [, , , , , , , ]
JTC-801 is a synthetic compound that acts as an antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). This receptor is part of the opioid receptor family and plays a significant role in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. JTC-801 has garnered attention for its potential therapeutic applications in treating conditions such as anxiety, depression, and chronic pain.
JTC-801 was developed as a selective antagonist for the nociceptin/orphanin FQ receptor. It is classified under small molecule drugs and is primarily studied within the fields of pharmacology and medicinal chemistry. The compound has been evaluated for its effects on the hypothalamic-pituitary-adrenal (HPA) axis and its potential role in modulating stress responses in animal models .
The synthesis of JTC-801 involves several key steps that utilize various organic chemistry techniques. The compound is derived from a modified quinoline structure, specifically designed to enhance its binding affinity to the nociceptin receptor.
The molecular structure of JTC-801 can be described by its chemical formula . Its structure features a quinoline core linked to a phenoxy group through a benzamide moiety.
The compound's three-dimensional conformation is crucial for its interaction with the nociceptin receptor, influencing its pharmacological activity .
JTC-801 participates in various chemical reactions that are relevant to its pharmacological activity:
JTC-801 exerts its effects primarily through antagonism of the nociceptin/orphanin FQ receptor. By blocking this receptor, JTC-801 can modulate various signaling pathways associated with pain perception and stress responses.
Relevant studies have characterized these properties to ensure appropriate dosing and formulation strategies for potential therapeutic applications .
JTC-801 has been investigated for several scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3